molecular formula C9H13ClN2O2 B13779501 [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride CAS No. 67049-80-3

[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride

Katalognummer: B13779501
CAS-Nummer: 67049-80-3
Molekulargewicht: 216.66 g/mol
InChI-Schlüssel: CIFBZVLXDSLPRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride is a chemical compound with the molecular formula C9H14ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to interact with biological systems, making it valuable in fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride typically involves the reaction of 2-aminophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride is used as a reagent in various organic synthesis reactions. It is particularly valuable in the synthesis of carbamates and other nitrogen-containing compounds .

Biology

In biological research, this compound is used to study enzyme interactions and inhibition. It serves as a model compound for understanding the mechanisms of enzyme catalysis and inhibition .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has been studied as a potential drug candidate for treating various diseases due to its ability to interact with biological targets .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride involves its interaction with specific molecular targets in biological systems. It acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it particularly valuable in research and industrial applications .

Eigenschaften

CAS-Nummer

67049-80-3

Molekularformel

C9H13ClN2O2

Molekulargewicht

216.66 g/mol

IUPAC-Name

[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-11(2)9(12)13-8-6-4-3-5-7(8)10;/h3-6H,10H2,1-2H3;1H

InChI-Schlüssel

CIFBZVLXDSLPRP-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)OC1=CC=CC=C1[NH3+].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.